molecular formula C17H16FN3O3S B2558558 4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 728012-89-3

4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2558558
CAS No.: 728012-89-3
M. Wt: 361.39
InChI Key: DBLOMRUANVQLJH-UHFFFAOYSA-N
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Description

Chemical Profile 4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a small molecule with the molecular formula C 17 H 16 FN 3 O 3 S and a molecular weight of 361.39 g/mol [ ]. This compound is part of the 1,2,4-triazole-3-thione family, a class of heterocyclic scaffolds renowned for their significant presence in medicinal chemistry and drug discovery [ Research Significance of the 1,2,4-Triazole-3-thione Scaffold The 1,2,4-triazole core is a privileged structure in pharmaceutical research due to its ability to interact with diverse biological targets [ Specific Features and Potential Applications The structure of this specific compound incorporates two distinct aromatic systems. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced bioactivity [ fluorophenyl substituent is a classic bioisostere used to improve a compound's metabolic stability, membrane permeability, and binding affinity [ Disclaimer This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16-19-20-17(25)21(16)12-7-5-4-6-11(12)18/h4-9H,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLOMRUANVQLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Pathway

The synthesis begins with the preparation of a substituted thiosemicarbazide intermediate. For this compound, 2-fluorophenyl and 3,4,5-trimethoxyphenyl groups are introduced via a two-step process:

  • Formation of Thiosemicarbazide :
    • 5-Amino-4H-1,2,4-triazole-3-thiol reacts with 2-fluorophenylacetic acid in the presence of coupling agents such as HOBt (1-hydroxybenzotriazole) and DCC (N,N'-dicyclohexylcarbodiimide).
    • The reaction is conducted in tetrahydrofuran (THF) at 0°C for 1 hour, followed by 24 hours at room temperature.
  • Cyclization to Triazole :
    • The intermediate is treated with potassium hydroxide (KOH) under reflux conditions to induce cyclization, yielding the target triazole-thiol.

Key Reaction Conditions :

  • Solvent: THF or ethyl acetate
  • Temperature: 0°C (initial) → room temperature (prolonged stirring)
  • Yield: 70–85% after purification.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

To introduce the 3,4,5-trimethoxyphenyl group, palladium-catalyzed cross-coupling reactions have been adapted. This method ensures precise aryl group placement without side reactions.

Protocol Overview

  • Preparation of Boronic Ester Intermediate :
    • 3,4,5-Trimethoxyphenylboronic acid is synthesized from 3,4,5-trimethoxybromobenzene via Miyaura borylation.
  • Coupling with Triazole Precursor :
    • A halogenated triazole intermediate (e.g., 5-bromo-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol) undergoes Suzuki coupling with the boronic ester.
    • Catalyst: Pd(PPh₃)₄
    • Base: Na₂CO₃
    • Solvent: Dioxane/water (4:1)
    • Temperature: 80°C, 12 hours.

Optimization Insights :

  • Excess boronic acid (1.5 equiv) improves yield (up to 78%).
  • Microwave-assisted coupling reduces reaction time to 2 hours with comparable efficiency.

One-Pot Multicomponent Synthesis

Recent advances favor one-pot methodologies to streamline synthesis and reduce purification steps.

Reaction Components and Conditions

  • Starting Materials :
    • 2-Fluorobenzaldehyde
    • 3,4,5-Trimethoxyphenylacetonitrile
    • Thiosemicarbazide
  • Reagents :
    • Sodium azide (NaN₃)
    • Ammonium chloride (NH₄Cl)
  • Solvent System : DMF/H₂O (10:1)
  • Temperature : Reflux (100°C, 8 hours).

Mechanistic Notes :

  • The aldehyde and nitrile undergo Knoevenagel condensation to form an α,β-unsaturated intermediate.
  • Azide addition followed by cyclization yields the triazole-thiol.

Yield : 65–72% after recrystallization from ethanol.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Cyclocondensation 5-Amino-1,2,4-triazole-3-thiol HOBt, DCC, KOH 70–85 High regioselectivity Multi-step purification
Suzuki Coupling Halogenated triazole, boronic ester Pd(PPh₃)₄, Na₂CO₃ 65–78 Precise aryl group placement Requires halogenated precursor
One-Pot Synthesis Aldehyde, nitrile, thiosemicarbazide NaN₃, NH₄Cl, DMF/H₂O 65–72 Reduced steps, cost-effective Moderate yield

Research Discoveries and Optimizations

Solvent Effects on Cyclization

  • Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may reduce thiol stability. Ethanol/water mixtures (1:1) balance reactivity and product integrity.

Catalytic Enhancements

  • Microwave Assistance : Reduces Suzuki coupling time from 12 hours to 2 hours without yield loss.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves azide cyclization efficiency in one-pot syntheses.

Substituent Compatibility

  • Electron-withdrawing groups (e.g., -F on phenyl) accelerate cyclization but may necessitate lower reaction temperatures to prevent decomposition.
  • Steric hindrance from the 3,4,5-trimethoxyphenyl group requires excess reagents (1.5–2.0 equiv) for complete conversion.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

Building Block for Synthesis :

  • The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical transformations such as oxidation and substitution reactions.
Reaction Type Common Reagents Products
OxidationHydrogen peroxideDisulfides
ReductionSodium borohydrideReduced triazole derivatives
SubstitutionAlkyl halidesSubstituted aromatic compounds

Biology

Antimicrobial Activity :

  • Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Potential :

  • The compound has undergone evaluation for anticancer activity. Notably, it demonstrated high levels of antimitotic activity against human tumor cells in assays conducted by the National Cancer Institute (NCI), with mean growth inhibition values indicating effective cytotoxicity .

Medicine

Therapeutic Agent Exploration :

  • Due to its unique structure, the compound is being investigated as a potential therapeutic agent. Its ability to interact with biological macromolecules makes it a candidate for drug development targeting specific diseases such as cancer and infections .

Case Study 1: Anticancer Evaluation

In a study conducted by the National Cancer Institute (NCI), the compound was tested across a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition rate of 12.53%, suggesting its potential as an anticancer drug .

Case Study 2: Antimicrobial Efficacy

Research published in Pharmaceuticals highlighted the antimicrobial activity of various triazole derivatives, including this compound. The study reported significant inhibition against several bacterial strains, supporting further investigation into its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the triazole ring and aromatic groups allows for interactions with various biological macromolecules, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating Groups : The 3,4,5-trimethoxyphenyl group (common in the target compound and analogs) enhances π-π stacking and hydrogen bonding, critical for binding to biological targets .
  • Halogen Effects : Fluorine at position 4 (target compound) increases lipophilicity and metabolic stability compared to chloro or methoxy analogs .
  • Thiol Modifications : Alkylation of the thiol group (e.g., benzylthio in compound 6a ) improves membrane permeability but may reduce metal-chelating capacity .

Physicochemical Properties

  • Solubility: The 3,4,5-trimethoxyphenyl group improves water solubility compared to non-polar substituents (e.g., tert-butylphenoxy ).
  • Thermal Stability : Methoxy and fluorine substituents increase thermal stability, as evidenced by differential scanning calorimetry (DSC) data in analogs .

Biological Activity

The compound 4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol , a member of the 1,2,4-triazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This triazole derivative features a unique combination of fluorophenyl and trimethoxyphenyl groups attached to the triazole ring. The synthesis typically involves cyclization reactions using precursors such as 2-fluorobenzonitrile and 3,4,5-trimethoxybenzaldehyde in the presence of hydrazine hydrate and sulfur under reflux conditions.

Biological Activity Overview

Research indicates that compounds within the 1,2,4-triazole class exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives with methoxyphenyl substitutions demonstrate significant antimicrobial effects against various pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. For instance, related triazole derivatives have shown promising results against colon carcinoma (HCT-116) with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Antifungal Effects : Compounds similar to this triazole have been reported to possess antifungal properties that are critical in developing new antifungal agents .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The triazole ring allows for hydrogen bonding and π-π interactions with target macromolecules, potentially inhibiting key metabolic pathways involved in cell proliferation and survival.

Case Studies

  • Anticancer Activity : A study focused on various 1,2,4-triazoles demonstrated that compounds with similar structures exhibited significant cytotoxicity against leukemia cell lines. These findings suggest that modifications to the triazole scaffold can enhance anticancer efficacy .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of triazole derivatives against bacterial strains. One study indicated that a compound with a methoxyphenyl group showed superior activity against Staphylococcus aureus, underscoring the importance of structural modifications for enhancing antimicrobial potency .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
Compound AAnticancerHCT-1166.2
Compound BAntimicrobialStaphylococcus aureus12.5
Compound CAntifungalCandida albicans15.0

Q & A

Q. Advanced

  • In silico QSAR : Predict toxicity using software like PASS or Toxtree. A study on a related triazole derivative reported cross-validation coefficients (R²) >0.85, validating the model’s reliability .
  • In vivo LD₅₀ determination : Administer the compound orally to rodents (e.g., rats) at graded doses (500–2000 mg/kg). Calculate LD₅₀ via probit analysis; a study reported LD₅₀ = 1190 mg/kg, classifying the compound as Class IV (low toxicity) under Sidorov’s scale .

What strategies optimize S-alkylation reactions for derivatives?

Q. Advanced

  • Green chemistry : Use InCl₃ in water for nucleophilic substitution, reducing organic solvent use. Yields >90% are achieved in 5 hours at room temperature .
  • Base selection : K₂CO₃ in acetonitrile facilitates efficient deprotonation of the thiol group, enabling smooth alkylation with benzyl halides (84% yield) .

How to evaluate anti-tuberculosis activity against Mycobacterium bovis?

Q. Advanced

  • Culture conditions : Grow M. bovis in egg-based medium (pH 6.5–7.1) with compound concentrations (0.1–1.0%). Monitor growth inhibition over 3 months at 37°C .
  • Tuberculostatic assessment : Compare biomass accumulation (optical density) between treated and control groups. A 1.0% concentration reduced growth by >70% at pH 6.5, indicating potent activity .

How do computational methods predict biological activity?

Q. Advanced

  • QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors. A study achieved R² = 0.89 for toxicity prediction, highlighting electron-withdrawing substituents (e.g., -F) as key to low toxicity .
  • Molecular docking : Dock the compound into M. tuberculosis enoyl-ACP reductase (InhA). The fluorophenyl group shows strong hydrophobic interactions (binding energy: −8.2 kcal/mol) .

What green chemistry approaches improve synthesis sustainability?

Q. Advanced

  • Aqueous-phase reactions : Replace ethanol with water as the solvent, mediated by InCl₃. This reduces waste and energy consumption while maintaining high yields (>85%) .
  • Catalyst recycling : Recover InCl₃ via filtration and reuse it for 3–5 cycles without significant yield loss .

How to resolve crystallographic data contradictions in triazole derivatives?

Q. Advanced

  • Twinned data refinement : Use SHELXL for high-resolution (≤1.0 Å) datasets. Apply TWIN/BASF commands to model pseudo-merohedral twinning, achieving R-factor <5% .
  • Disorder modeling : For flexible methoxy groups, split occupancy (e.g., 50:50) and refine anisotropic displacement parameters .

What are key considerations for derivatization into Schiff bases?

Q. Advanced

  • Reaction design : Condense the thiol with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/HCl (4 h reflux). Yields range from 68–79% .
  • Stability testing : Assess photostability under UV light (λ = 365 nm) for 48 hours; derivatives with electron-donating groups (e.g., -OCH₃) show <10% degradation .

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